molecular formula C7H10N2 B1312839 (2-Methylpyridin-3-yl)methanamine CAS No. 58539-64-3

(2-Methylpyridin-3-yl)methanamine

Cat. No. B1312839
CAS RN: 58539-64-3
M. Wt: 122.17 g/mol
InChI Key: YMROUWDKBBTAPS-UHFFFAOYSA-N
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Description

“(2-Methylpyridin-3-yl)methanamine” is a chemical compound with the molecular formula C7H10N2 . It has a molecular weight of 122.17 g/mol .


Molecular Structure Analysis

The InChI code for “(2-Methylpyridin-3-yl)methanamine” is 1S/C7H10N2/c1-6-7(5-8)3-2-4-9-6/h2-4H,5,8H2,1H3 . The canonical SMILES structure is CC1=C(C=CC=N1)CN .


Physical And Chemical Properties Analysis

“(2-Methylpyridin-3-yl)methanamine” has a topological polar surface area of 38.9 Ų . It has one hydrogen bond donor count and two hydrogen bond acceptor counts . It also has one rotatable bond count . The exact mass and monoisotopic mass are both 122.084398327 g/mol .

Scientific Research Applications

Synthesis and Biological Evaluation : (2-Methylpyridin-3-yl)methanamine derivatives have been synthesized and evaluated for their biological activities. For example, a study by Rao, Prasad, and Rao (2013) involved synthesizing a novel azetidine derivative and assessing its antibacterial and antifungal activities, which showed acceptable results (Rao, Prasad, & Rao, 2013).

Catalytic Applications : These compounds have been studied for their role in catalysis. Sankaralingam and Palaniandavar (2014) investigated diiron(III) complexes involving (2-Methylpyridin-3-yl)methanamine derivatives as catalysts for selective hydroxylation of alkanes, demonstrating their potential in organic synthesis (Sankaralingam & Palaniandavar, 2014).

Polymer Chemistry : In the field of polymer chemistry, Kwon, Nayab, and Jeong (2015) explored the use of (2-Methylpyridin-3-yl)methanamine derivatives in the synthesis and characterization of zinc(II) complexes as pre-catalysts for polylactide formation from rac-lactide, highlighting their significance in materials science (Kwon, Nayab, & Jeong, 2015).

Asymmetric Synthesis :

Asymmetric synthesis is another area where derivatives of (2-Methylpyridin-3-yl)methanamine are utilized. Froelich et al. (1996) described the asymmetric synthesis of 2-(1-aminoalkyl) piperidines using a related compound, highlighting the importance of these derivatives in the creation of chiral compounds (Froelich et al., 1996).

Pharmacological Research : In pharmacological research, derivatives of (2-Methylpyridin-3-yl)methanamine have been investigated for their potential as therapeutic agents. Sniecikowska et al. (2019) designed novel 1-(1-benzoylpiperidin-4-yl)methanamine derivatives as serotonin 5-HT1A receptor-biased agonists, demonstrating potential in the treatment of depression (Sniecikowska et al., 2019).

Photocytotoxicity in Cancer Research : In the field of cancer research, Basu et al. (2015) investigated iron(III) complexes of pyridoxal Schiff bases, which included derivatives of (2-Methylpyridin-3-yl)methanamine, for their enhanced cellular uptake, selectivity, and remarkable photocytotoxicity, offering insights into novel cancer therapies (Basu et al., 2015).

Anticonvulsant Agents : In the area of neuropharmacology, Pandey and Srivastava (2011) synthesized and characterized various Schiff bases of 3-aminomethyl pyridine, related to (2-Methylpyridin-3-yl)methanamine, for their anticonvulsant activity, contributingto the development of potential treatments for seizure disorders (Pandey & Srivastava, 2011).

Fluorescence Enhancement and Imaging : In analytical chemistry and bioimaging, Yang et al. (2016) synthesized a fluorescent indicator for copper based on a derivative of (2-Methylpyridin-3-yl)methanamine, demonstrating its utility in detecting Cu2+ levels within living cells (Yang et al., 2016).

Antimicrobial Applications : Desai et al. (2012) synthesized a series of imidazo-[1,2-a]pyridine derivatives, which included (2-Methylpyridin-3-yl)methanamine derivatives, and evaluated their antimicrobial activities, contributing to the search for new antimicrobial agents (Desai et al., 2012).

Safety And Hazards

The safety information for “(2-Methylpyridin-3-yl)methanamine” indicates that it has GHS05 and GHS07 pictograms . The signal word is “Danger” and the hazard statements are H302, H314, and H335 . The precautionary statements include P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

(2-methylpyridin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c1-6-7(5-8)3-2-4-9-6/h2-4H,5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMROUWDKBBTAPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40465674
Record name (2-methylpyridin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40465674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methylpyridin-3-yl)methanamine

CAS RN

58539-64-3
Record name (2-methylpyridin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40465674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-methylpyridin-3-yl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Glaudin - 2021 - cdr.lib.unc.edu
Opioids, though commonly used for pain relief, cause harmful symptoms such as respiratory depression, constipation, and physical dependence. This occurs because the mu opioid …
Number of citations: 0 cdr.lib.unc.edu

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